![molecular formula C17H22N4OS B2807691 N-(4-cyclohexylphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide CAS No. 212074-85-6](/img/structure/B2807691.png)
N-(4-cyclohexylphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-cyclohexylphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide is a chemical compound that has been synthesized for its potential use in scientific research. This compound is of interest due to its unique structure and potential biological effects. In
Scientific Research Applications
Antiviral and Virucidal Activities
Research on novel 2-[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide derivatives, including the compound , has demonstrated potential antiviral and virucidal activities. These derivatives were synthesized and evaluated for their effects against human adenovirus type 5 and ECHO-9 virus. Some synthesized derivatives showed promising results in reducing viral replication, highlighting their potential as antiviral agents (Wujec et al., 2011).
Antimicrobial and Antifungal Properties
Another study focused on synthesizing and evaluating a series of N-{4-methyl-5-[4-(4-oxo-2-phenyl(1,3-thiazolidin-3-yl)]-5-sulfanyl(1,2,4-triazol-3-yl)-1,3-thiazol-2-yl }acetamide derivatives for their antimicrobial activity. These compounds showed significant in vitro antibacterial activity against pathogens like Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa, as well as antifungal activity against Aspergillus niger and Candida albicans (Baviskar et al., 2013).
Synthesis and Pharmacological Exploration
The synthesis and pharmacological properties of 1,2,4-triazole and 1,3,4-thiadiazole derivatives have also been extensively studied. These compounds, including derivatives of the compound of interest, have been synthesized through various chemical reactions, characterized, and assessed for their potential pharmaceutical applications. Their pharmacological exploration has revealed diverse biological activities, including antimicrobial, antifungal, and potential anticancer properties, suggesting their versatility in drug development (Demirbaş et al., 2009).
Anticancer Evaluation
A novel approach involved the synthesis and characterization of gold (III) and nickel (II) metal ion complexes derived from tetrazole-triazole compounds, aiming to assess their anticancer activity. This research underscores the potential of such derivatives in developing new anticancer therapies, showcasing the diverse scientific applications of these compounds (Ghani & Alabdali, 2022).
properties
IUPAC Name |
N-(4-cyclohexylphenyl)-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4OS/c1-21-12-18-20-17(21)23-11-16(22)19-15-9-7-14(8-10-15)13-5-3-2-4-6-13/h7-10,12-13H,2-6,11H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXXBAORPZNYNMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1SCC(=O)NC2=CC=C(C=C2)C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-[3-({3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}methyl)phenyl]propanamide](/img/structure/B2807609.png)
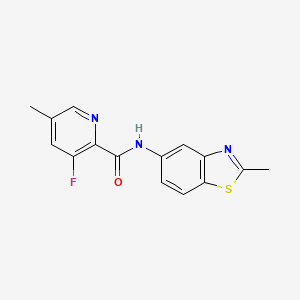
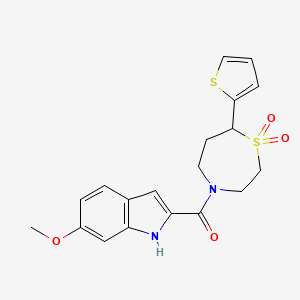
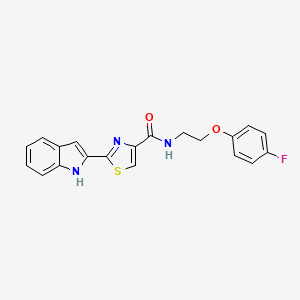
![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(methylthio)benzamide](/img/structure/B2807613.png)
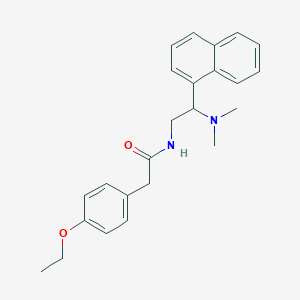
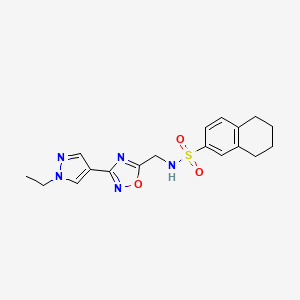
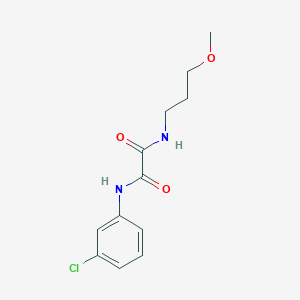
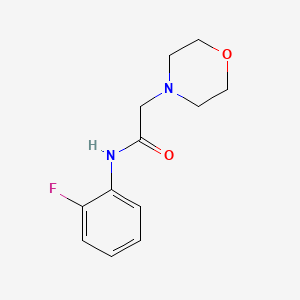
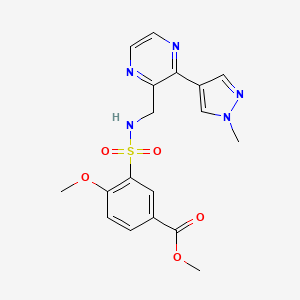
![4-(4-Isopropylphenoxy)-6-phenylthieno[2,3-d]pyrimidine](/img/structure/B2807626.png)

![N-[2-(hydrazinylcarbonyl)thiophen-3-yl]-N-methylbenzenesulfonamide](/img/structure/B2807629.png)
